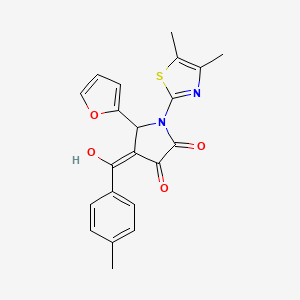
1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4,5-dimethylthiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one (commonly referred to as DMFHP) has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and enzyme inhibition studies. This article explores the synthesis, biological activity, and potential therapeutic applications of DMFHP based on diverse research findings.
Synthesis
DMFHP is synthesized through a multi-step process involving the condensation of various reactive intermediates. The synthetic pathway typically includes:
- Formation of the furan and thiazole moieties : These components are crucial for the biological activity of the compound.
- Coupling reactions : The introduction of the hydroxyl and carbonyl groups occurs through selective reactions that maintain the integrity of the heterocyclic structures.
- Purification : Final products are purified using chromatographic techniques to ensure high purity for biological testing.
Anticancer Properties
Research indicates that DMFHP exhibits significant anticancer activity against various human cancer cell lines. For instance, a study evaluated its effects on four different cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
| HCT116 (Colon Cancer) | 20.0 |
These results suggest that DMFHP could serve as a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
Another significant aspect of DMFHP's biological activity is its role as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases.
- Inhibition Data :
- BChE IC50 : 46.42 µM
- Acetylcholinesterase (AChE) IC50 : 157.31 µM
The selective inhibition of BChE over AChE suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
The mechanism by which DMFHP exerts its biological effects is still under investigation, but several hypotheses have emerged:
- Reactive Oxygen Species (ROS) Modulation : DMFHP may induce oxidative stress within cancer cells, leading to apoptosis.
- Enzyme Binding Affinity : The structural features of DMFHP allow it to bind effectively to active sites on enzymes like BChE, thus inhibiting their activity.
Case Studies
Several case studies have highlighted the efficacy of DMFHP in preclinical settings:
- Study on MCF-7 Cells : A detailed examination revealed that treatment with DMFHP led to a significant increase in apoptotic markers compared to untreated controls.
- Neuroprotective Effects : In models simulating neurodegeneration, DMFHP demonstrated protective effects against neuronal cell death induced by toxic agents.
Propriétés
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(furan-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-11-6-8-14(9-7-11)18(24)16-17(15-5-4-10-27-15)23(20(26)19(16)25)21-22-12(2)13(3)28-21/h4-10,17,24H,1-3H3/b18-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSVECSASFKMID-FBMGVBCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CO4)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














